Cas no 2138066-52-9 (2-ethyl-6-methylimidazo1,2-apyridine-3-sulfonyl chloride)

2-Ethyl-6-methylimidazo[1,2-a]pyridine-3-sulfonyl chloride is a specialized sulfonyl chloride derivative used primarily as a key intermediate in organic synthesis and pharmaceutical applications. Its reactive sulfonyl chloride group enables efficient derivatization, making it valuable for constructing sulfonamide-based compounds. The imidazopyridine core contributes to its utility in medicinal chemistry, particularly in the development of bioactive molecules. This compound exhibits high purity and stability under standard handling conditions, ensuring reliable performance in synthetic workflows. Its structural features allow for selective modifications, facilitating the design of targeted derivatives for research and industrial applications. Proper storage in anhydrous conditions is recommended to maintain reactivity.
2-ethyl-6-methylimidazo1,2-apyridine-3-sulfonyl chloride structure
2138066-52-9 structure
Product Name:2-ethyl-6-methylimidazo1,2-apyridine-3-sulfonyl chloride
CAS No:2138066-52-9
MF:C10H11ClN2O2S
MW:258.724539995193
CID:6404923
PubChem ID:165493251
Update Time:2025-10-24

2-ethyl-6-methylimidazo1,2-apyridine-3-sulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 2-ethyl-6-methylimidazo1,2-apyridine-3-sulfonyl chloride
    • 2-ethyl-6-methylimidazo[1,2-a]pyridine-3-sulfonyl chloride
    • 2138066-52-9
    • EN300-1197527
    • Inchi: 1S/C10H11ClN2O2S/c1-3-8-10(16(11,14)15)13-6-7(2)4-5-9(13)12-8/h4-6H,3H2,1-2H3
    • InChI Key: JRONMJNCIIGYPQ-UHFFFAOYSA-N
    • SMILES: ClS(C1=C(CC)N=C2C=CC(C)=CN12)(=O)=O

Computed Properties

  • Exact Mass: 258.0229765g/mol
  • Monoisotopic Mass: 258.0229765g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 354
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 59.8Ų

2-ethyl-6-methylimidazo1,2-apyridine-3-sulfonyl chloride Pricemore >>

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2-ethyl-6-methylimidazo1,2-apyridine-3-sulfonyl chloride Related Literature

Additional information on 2-ethyl-6-methylimidazo1,2-apyridine-3-sulfonyl chloride

2-Ethyl-6-Methylimidazo[1,2-a]Pyridine-3-Sulfonyl Chloride

The compound 2-Ethyl-6-Methylimidazo[1,2-a]Pyridine-3-Sulfonyl Chloride (CAS No. 2138066-52-9) is a highly specialized organic chemical with significant applications in various fields of science and technology. This compound belongs to the class of sulfonyl chlorides, which are widely used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The structure of this compound is characterized by a fused imidazo[1,2-a]pyridine ring system, which is further substituted with ethyl and methyl groups at positions 2 and 6, respectively. The sulfonyl chloride group at position 3 imparts unique reactivity and functional versatility to the molecule.

Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives in drug discovery programs targeting various therapeutic areas. For instance, researchers have reported that these compounds exhibit promising activity against cancer cells due to their ability to modulate key signaling pathways. The presence of the sulfonyl chloride group in 2-Ethyl-6-Methylimidazo[1,2-a]Pyridine-3-Sulfonyl Chloride allows for facile substitution reactions, enabling the construction of diverse bioactive molecules. This makes it an invaluable building block in medicinal chemistry.

In terms of chemical synthesis, sulfonyl chlorides like this compound are typically prepared via the reaction of sulfonic acids with thionyl chloride (SOCl₂). The synthesis of 2-Ethyl-6-Methylimidazo[1,2-a]Pyridine-3-Sulfonyl Chloride involves a multi-step process that begins with the preparation of the imidazo[1,2-a]pyridine core. This is followed by selective sulfonation at position 3 and subsequent conversion to the sulfonyl chloride form. The reaction conditions are optimized to ensure high yield and purity of the final product.

The physical properties of 2-Ethyl-6-Methylimidazo[1,2-a]Pyridine-3-Sulfonyl Chloride include a melting point of approximately 150°C and a boiling point around 300°C under standard atmospheric pressure. The compound is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane and acetonitrile. Its stability under ambient conditions is excellent, provided it is stored away from moisture and light.

From an applications perspective, sulfonyl chlorides are widely used in the preparation of sulfonamides, sulfonate esters, and other sulfonated derivatives. In pharmaceutical research, these derivatives often serve as prodrugs or bioisosteres to enhance drug efficacy and pharmacokinetic properties. For example, recent studies have demonstrated that sulfonamides derived from imidazo[1,2-a]pyridines can act as potent inhibitors of kinase enzymes involved in cancer progression.

In addition to its role in drug discovery, 2-Ethyl-6-Methylimidazo[1,2-a]Pyridine-3-Sulfonyl Chloride finds applications in materials science. Its ability to undergo nucleophilic substitution reactions makes it a valuable precursor for synthesizing advanced polymers and coatings with tailored properties. Researchers have also explored its use in catalytic processes where the sulfonyl chloride group acts as a directing or activating moiety.

Looking ahead, the development of novel synthetic routes for sulfonyl chlorides like this compound remains an active area of research. Scientists are particularly interested in developing environmentally friendly methods that minimize waste generation and reduce energy consumption. For instance, recent advancements in catalytic sulfonation techniques using microwave-assisted synthesis have shown promise for producing high-quality sulfonyl chlorides with improved efficiency.

In conclusion, 2-Ethyl-6-Methylimidazo[1,2-a]Pyridine-3-Sulfonyl Chloride (CAS No. 2138066-52-9) is a versatile chemical entity with significant potential across multiple disciplines. Its unique structure and reactivity make it an essential tool for researchers working in pharmaceuticals, agrochemicals, and materials science. As new applications continue to emerge from ongoing studies, this compound will undoubtedly play an increasingly important role in advancing scientific innovation.

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